molecular formula C18H17NO4 B3839085 2-(4-morpholinylcarbonyl)phenyl benzoate

2-(4-morpholinylcarbonyl)phenyl benzoate

Cat. No.: B3839085
M. Wt: 311.3 g/mol
InChI Key: BPBWWHIONOWUTP-UHFFFAOYSA-N
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Description

2-(4-Morpholinylcarbonyl)phenyl benzoate is a synthetic organic compound of interest in chemical and pharmaceutical research. This reagent features a benzoate ester linked to a morpholine-carbonyl moiety, a structural motif found in compounds with diverse biological activity . While specific biological data for this exact ester is not widely published, the morpholine-carbonyl group is a significant pharmacophore in medicinal chemistry. For instance, structurally related compounds, specifically Strathclyde Minor Groove Binders (S-MGBs) that incorporate a morpholino tail-group, have demonstrated potent activity against various infectious agents, including the parasite Leishmania donovani . This suggests potential research applications for this compound and its derivatives in the development of novel anti-infective agents. The compound serves as a valuable building block in organic synthesis, particularly for constructing more complex molecules for biological evaluation. Researchers can utilize this reagent to explore structure-activity relationships or as a precursor in the synthesis of potential therapeutic candidates. The morpholine ring is known to influence key physicochemical properties like solubility and metabolic stability, making it a feature of high interest in drug discovery. This product is intended for research and manufacturing purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(19-10-12-22-13-11-19)15-8-4-5-9-16(15)23-18(21)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBWWHIONOWUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • Target Compound : 2-(4-Morpholinylcarbonyl)phenyl benzoate features a benzoate ester bound to a morpholine-substituted phenyl group.
  • Key Analogs: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1): Contains a piperazine-linked quinoline-carbonyl group (). 2-(4-Fluorophenyl)-N-[4-(4-Morpholinylcarbonyl)phenyl]acetamide: Shares the morpholinylcarbonylphenyl motif but replaces the benzoate with an acetamide (). Phenacyl Benzoates: Derivatives like 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate include a ketone group ().
Table 1: Structural Comparison
Compound Key Substituents Molecular Features Reference
2-(4-Morpholinylcarbonyl)phenyl benzoate Morpholinylcarbonyl, benzoate ester Polar amide, aromatic ester -
C1 () Quinoline-piperazine, methyl benzoate Electron-withdrawing quinoline, basic piperazine
2-(4-Fluorophenyl)acetamide () Morpholinylcarbonyl, fluorophenyl Amide linkage, fluorine substituent
Phenacyl benzoate () Chlorophenyl, oxoethyl Reactive ketone, chloro substituent

Spectroscopic Data

  • Morpholine-Containing Compounds : The morpholinylcarbonyl group would exhibit distinct ¹H NMR signals (e.g., δ 3.5–4.0 ppm for morpholine protons) and carbonyl stretching (~1650 cm⁻¹ in IR).
  • Quinoline Derivatives (C1–C7): Show aromatic proton shifts (δ 7.5–8.5 ppm) and quinoline-specific HRMS fragmentation patterns .

Physical and Chemical Properties

Solubility and Stability

  • Morpholine Influence: The morpholine ring enhances solubility in polar solvents (e.g., DMSO, methanol) due to its amide and ether groups.
  • Comparison with Piperazine Analogs (C1–C7) : Piperazine’s basicity may improve aqueous solubility compared to morpholine’s neutral character .
  • Halogen Effects : Fluorine or chlorine substituents (e.g., C3, C4 in ) increase lipophilicity, whereas morpholine balances polarity .

Reactivity

  • Ester vs. Amide : The benzoate ester is more hydrolytically labile than acetamide derivatives () but less reactive than phenacyl ketones () .
  • Polymerization Potential: Ethyl 4-(dimethylamino) benzoate () shows higher conversion rates in resins than methacrylate analogs, suggesting morpholine’s electron-donating nature could similarly enhance reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-morpholinylcarbonyl)phenyl benzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling a morpholine-carbonyl derivative with a benzoate ester precursor. Key steps include:

  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with a catalytic base (e.g., DMAP) to link the morpholine carbonyl to the phenyl benzoate backbone .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency.
  • Optimization via DoE : Employ a Design of Experiments (DoE) approach to evaluate variables (temperature, stoichiometry, solvent) for yield maximization .
    • Data Contradictions : Conflicting yields may arise from competing side reactions (e.g., ester hydrolysis). Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 2-(4-morpholinylcarbonyl)phenyl benzoate?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions and absence of impurities. Key signals include the morpholine ring protons (δ 3.5–3.7 ppm) and benzoate carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, ensuring anisotropic displacement parameters are accurately modeled (R-factor < 5%) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 2-(4-morpholinylcarbonyl)phenyl benzoate, and what validation strategies are recommended?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to morpholine’s affinity for ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å).
  • Experimental Validation : Validate top targets via SPR (surface plasmon resonance) or fluorescence polarization assays .
    • Data Contradictions : Discrepancies between in silico and wet-lab results may arise from solvation effects. Cross-validate with mutagenesis studies to confirm binding residues .

Q. What strategies resolve crystallographic data inconsistencies during structural refinement of this compound?

  • Methodological Answer :

  • Twinning Analysis : Use WinGX’s CELL_NOW to detect twinning and refine using HKLF5 in SHELXL .
  • Disordered Morpholine Ring : Apply restraints (e.g., SIMU/DELU) to stabilize refinement.
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Q. How do substituent modifications on the morpholine ring influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • In Vitro ADME : Assess metabolic stability using hepatic microsomes (human/rat) and CYP450 inhibition assays. LC-MS/MS quantifies parent compound depletion .
  • LogP Measurement : Determine via shake-flask method (expected LogP ~2.5) to predict blood-brain barrier permeability .
  • SAR Analysis : Compare analogues with varying morpholine substituents (e.g., methyl vs. propyl) to correlate structure with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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